

# A Comprehensive Spectroscopic Guide to 1,4-Dibromo-2,3-dichlorobenzene

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## Compound of Interest

Compound Name: 1,4-Dibromo-2,3-dichlorobenzene

Cat. No.: B3070295

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## Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of **1,4-dibromo-2,3-dichlorobenzene** (CAS No. 100191-20-6).<sup>[1][2]</sup> Intended for researchers in organic synthesis, materials science, and drug development, this document moves beyond simple data presentation. It offers an in-depth interpretation of the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing parallels with related isomers, this guide explains the causal relationships between the molecular structure and its spectral output, providing a robust framework for the compound's identification and characterization.

## Introduction and Molecular Structure

**1,4-Dibromo-2,3-dichlorobenzene** is a halogenated aromatic compound with the molecular formula  $\text{C}_6\text{H}_2\text{Br}_2\text{Cl}_2$ .<sup>[3]</sup> Its structure features a benzene ring substituted with two bromine atoms in a para arrangement and two chlorine atoms on the adjacent 2 and 3 positions. Halogenated benzenes are crucial intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and specialty polymers. Accurate spectroscopic characterization is the cornerstone of ensuring purity, verifying structure, and understanding the reactivity of such compounds.

The substitution pattern of **1,4-dibromo-2,3-dichlorobenzene** imparts a  $\text{C}_{2v}$  symmetry to the molecule. This symmetry is a critical determinant of its spectroscopic signature, as it renders

certain nuclei chemically and magnetically equivalent, thereby simplifying the resulting spectra and reducing the number of unique signals observed.

Figure 1: Molecular Structure of **1,4-Dibromo-2,3-dichlorobenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The symmetry of **1,4-dibromo-2,3-dichlorobenzene** dictates the number of signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

### Predicted $^1\text{H}$ NMR Spectrum

Due to the  $\text{C}_{2v}$  symmetry plane that bisects the C1-C4 and C2-C3 bonds, the two protons on the benzene ring (at C5 and C6) are chemically equivalent. This equivalence leads to the prediction of a single signal in the  $^1\text{H}$  NMR spectrum.

- **Chemical Shift ( $\delta$ ):** The protons are flanked by a bromine atom and a carbon atom bearing a chlorine substituent. The cumulative electron-withdrawing effects of the four halogen substituents will deshield the aromatic protons, shifting their resonance significantly downfield. A chemical shift is predicted in the range of 7.6 - 7.9 ppm. This prediction is informed by data from related compounds like 1,4-dibromobenzene, where the protons appear around 7.3 ppm, and the additional deshielding from two chlorine atoms is factored in.
- **Multiplicity:** Since the two protons are chemically and magnetically equivalent, they will not couple with each other. Therefore, the signal is expected to be a singlet.

Predicted Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	7.6 - 7.9	Singlet (s)	2H	H-5, H-6

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

### Predicted $^{13}\text{C}$ NMR Spectrum

The molecule's symmetry results in three distinct types of carbon atoms, which should give rise to three signals in the broadband proton-decoupled  $^{13}\text{C}$  NMR spectrum.

- C1 & C4 (Carbon-Bromine): These two carbons are equivalent. The heavy atom effect of bromine and its electronegativity typically place these signals around 120-125 ppm.
- C2 & C3 (Carbon-Chlorine): These two carbons are also equivalent. Chlorine is more electronegative than bromine, causing a greater deshielding effect. These signals are predicted to be the most downfield, likely in the 132-136 ppm range.
- C5 & C6 (Carbon-Hydrogen): The two protonated carbons are equivalent. Their chemical shift will also be downfield due to the influence of adjacent halogens, predicted to be in the region of 130-134 ppm.

Predicted Signal	Chemical Shift (ppm)	Assignment
1	132 - 136	C-2, C-3
2	130 - 134	C-5, C-6
3	120 - 125	C-1, C-4

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of **1,4-dibromo-2,3-dichlorobenzene** is expected to be dominated by absorptions related to the aromatic ring and the carbon-halogen bonds.

- Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000  $\text{cm}^{-1}$  (typically 3050-3100  $\text{cm}^{-1}$ ).
- Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are characteristic of the benzene ring itself, appearing in the 1400-1600  $\text{cm}^{-1}$  region.
- C-H Bending (Out-of-Plane): The pattern of out-of-plane bending is highly diagnostic of the substitution pattern on the benzene ring. For two adjacent hydrogens, a strong absorption is

expected in the 800-880  $\text{cm}^{-1}$  range.

- C-Cl and C-Br Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region. C-Cl stretches typically appear between 700-850  $\text{cm}^{-1}$ , while C-Br stretches are found at lower frequencies, usually between 500-650  $\text{cm}^{-1}$ .

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H Stretch
1400 - 1600	Medium	Aromatic C=C Ring Skeletal Vibrations
800 - 880	Strong	C-H Out-of-Plane Bending (2 adjacent H's)
700 - 850	Strong	C-Cl Stretch
500 - 650	Strong	C-Br Stretch

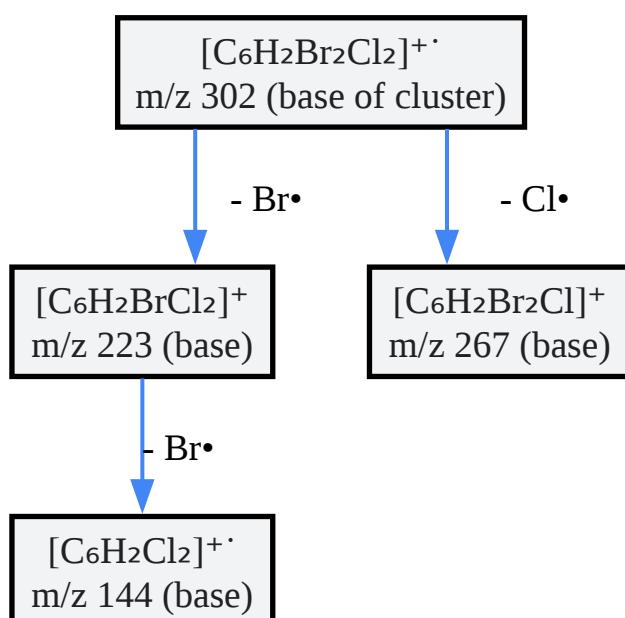
Table 3: Predicted Characteristic IR Absorption Bands

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the elemental composition through isotopic patterns and fragmentation. The molecular weight of **1,4-dibromo-2,3-dichlorobenzene** is 304.79 g/mol .[3]

- Molecular Ion ( $\text{M}^+$ ): The most revealing feature will be the molecular ion cluster. Due to the presence of two bromine atoms (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in ~1:1 ratio) and two chlorine atoms (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in ~3:1 ratio), the molecular ion will appear as a complex cluster of peaks. The most abundant peak in this cluster (the nominal mass) will be at  $\text{m/z}$  302 (for  $\text{C}_6\text{H}_2^{79}\text{Br}_2^{35}\text{Cl}_2$ ). The entire isotopic cluster will span from  $\text{m/z}$  302 to 310, with a highly characteristic intensity pattern that serves as a definitive confirmation of the elemental formula.
- Fragmentation: The primary fragmentation pathway will involve the sequential loss of halogen atoms, which are the weakest bonds.

- Loss of  $\text{Br}\cdot$ : A prominent fragment will be observed corresponding to  $[\text{M} - \text{Br}]^+$ , with a cluster around m/z 223/225/227.
- Loss of  $\text{Cl}\cdot$ : A fragment corresponding to  $[\text{M} - \text{Cl}]^+$  will also be present, with a cluster around m/z 267/269/271.
- Further Fragmentation: Subsequent losses of halogens or  $\text{HCl}/\text{HBr}$  molecules will lead to smaller fragments.



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Figure 2: Predicted Key Fragmentation Pathway in EI-Mass Spectrometry.

## Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

### NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh ~10-15 mg of **1,4-dibromo-2,3-dichlorobenzene** and dissolve it in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at 298 K.
  - Use a spectral width of at least 15 ppm centered around 5 ppm.
  - Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
  - Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a standard broadband proton-decoupling pulse sequence.
  - Use a spectral width of 250 ppm.
  - Employ a 45-degree pulse angle with a relaxation delay of 5 seconds.
  - Co-add at least 1024 scans.
- Processing: Apply an exponential line broadening factor of 0.3 Hz to the FID before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the <sup>1</sup>H spectrum to the TMS signal at 0.00 ppm and the <sup>13</sup>C spectrum to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.

## FT-IR Spectroscopy Protocol

- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.

- Co-add 32 scans at a resolution of  $4 \text{ cm}^{-1}$ .
- Processing: The final spectrum should be presented in transmittance mode after automatic background subtraction.

## Mass Spectrometry Protocol

- Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode.
- GC Conditions:
  - Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230 °C.
- Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion cluster and major fragment ions.

## Conclusion

The spectroscopic profile of **1,4-dibromo-2,3-dichlorobenzene** is uniquely defined by its highly symmetric substitution pattern and the presence of four halogen atoms. The  $^1\text{H}$  NMR is predicted to show a simple singlet, while the  $^{13}\text{C}$  NMR should display three distinct signals. The IR spectrum will be characterized by absorptions from the aromatic ring and strong C-X bonds. Finally, mass spectrometry will provide unambiguous confirmation of the elemental formula

through its complex and highly characteristic molecular ion isotopic cluster. This guide provides a robust, theory-grounded framework for the identification and characterization of this important chemical intermediate.

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## References

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 1,4-Dibromo-2,3-dichlorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3070295#spectroscopic-data-for-1-4-dibromo-2-3-dichlorobenzene>

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